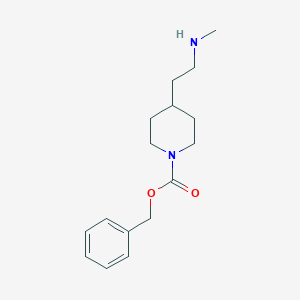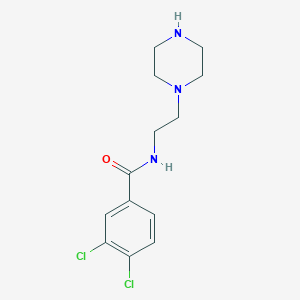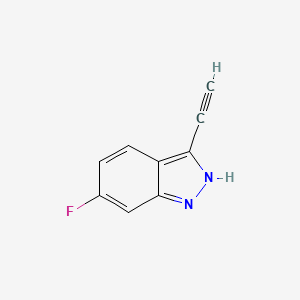
3-ethynyl-6-fluoro-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-6-fluoro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of both ethynyl and fluoro groups in this compound makes it particularly interesting for research and development in pharmaceuticals and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-6-fluoro-2H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of 2-azidobenzaldehydes and amines to form the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by the formation of the N–N bond in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate the cyclization and formation of the indazole ring .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-6-fluoro-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The ethynyl and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents such as hydrazine, and various catalysts like Cu(OAc)2 and AgNO3 . The reactions are typically carried out under controlled temperatures and atmospheres to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluoro-substituted indazole derivatives, while reduction reactions can produce ethynyl-substituted indazole derivatives .
Aplicaciones Científicas De Investigación
3-Ethynyl-6-fluoro-2H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-ethynyl-6-fluoro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: Another member of the indazole family with similar biological activities.
2H-Indazole: Shares structural similarities but differs in the position of the nitrogen atoms in the ring.
Fluoro-substituted Indazoles: Compounds with similar fluoro groups attached to the indazole ring.
Uniqueness
3-Ethynyl-6-fluoro-2H-indazole is unique due to the presence of both ethynyl and fluoro groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various scientific applications .
Propiedades
Fórmula molecular |
C9H5FN2 |
|---|---|
Peso molecular |
160.15 g/mol |
Nombre IUPAC |
3-ethynyl-6-fluoro-2H-indazole |
InChI |
InChI=1S/C9H5FN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h1,3-5H,(H,11,12) |
Clave InChI |
KULUOPHHVAIGQQ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C2C=CC(=CC2=NN1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


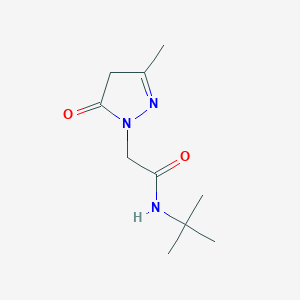

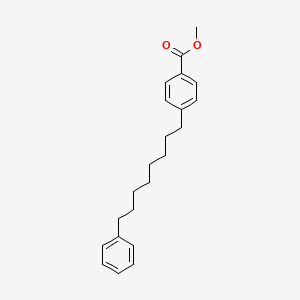
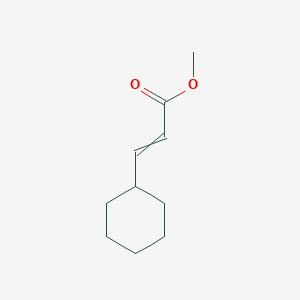
![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
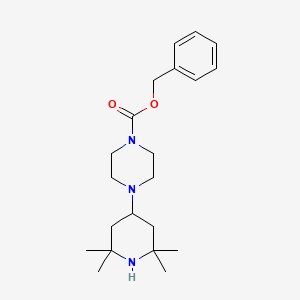
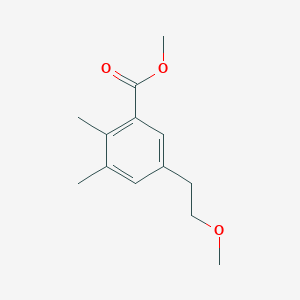
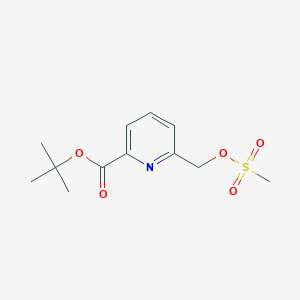
![4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
